

Unveiling the Crystalline Architecture of Cobalt(II) Iodide Polymorphs: A Technical Guide

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Compound of Interest

Compound Name: Cobalt(II) iodide

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An in-depth exploration of the synthesis, structural characterization, and phase transitions of the α and β polymorphs of cobalt(II) iodide (CoI_2), providing researchers, scientists, and drug development professionals with a comprehensive understanding of these inorganic crystalline materials.

Cobalt(II) iodide, an inorganic compound with the formula CoI_2 , exists in two distinct anhydrous polymorphic forms, designated as the α - and β -polymorphs. These polymorphs exhibit different physical properties, including color and thermal stability, which are a direct consequence of their unique crystal structures. This technical guide provides a detailed overview of the crystallographic data, synthesis protocols, and analytical methodologies for the characterization of these two forms of cobalt(II) iodide.

Crystal Structure and Properties of CoI_2 Polymorphs

The two known polymorphs of anhydrous cobalt(II) iodide are the α -form, which is a black solid, and the β -form, which appears as a yellow solid.^{[1][2]} Both forms are reported to be hygroscopic.^[2] The anhydrous salts adopt structures similar to cadmium halides.^[1]

α -Cobalt(II) Iodide

The α -polymorph of cobalt(II) iodide crystallizes in a trigonal system with the space group $P-3m1$.^[3] This structure consists of layers of edge-sharing CoI_6 octahedra.^[3]

β -Cobalt(II) Iodide

The β -polymorph is obtained through the sublimation of the α -form under high vacuum. While its existence is well-documented, detailed crystallographic data for the β -form is not readily available in standard databases. It is known to be a yellow powder that converts back to the α -form upon heating to 400 °C.[1][2]

A summary of the known crystallographic and physical data for the two polymorphs is presented in Table 1.

Table 1: Crystallographic and Physical Data of Cobalt(II) Iodide Polymorphs

Property	α -Cobalt(II) Iodide	β -Cobalt(II) Iodide
Color	Black hexagonal crystals[1]	Yellow powder[1]
Crystal System	Trigonal[3]	Data not available
Space Group	P-3m1[3]	Data not available
Lattice Parameters	$a = 3.89 \text{ \AA}$, $c = 6.63 \text{ \AA}$, $\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 120^\circ$ [3]	Data not available
Density (calculated)	5.97 g/cm ³ [3]	5.45 g/cm ³ [2]
Melting Point	515-520 °C (under vacuum)[1]	Converts to α -form at 400 °C[1]

Experimental Protocols

The synthesis and characterization of cobalt(II) iodide polymorphs require careful control of experimental conditions, particularly due to their hygroscopic nature. All manipulations should be carried out under an inert and dry atmosphere, for instance, in a glovebox.

Synthesis of α -Cobalt(II) Iodide

The α -polymorph of cobalt(II) iodide can be synthesized by the direct reaction of cobalt powder with gaseous hydrogen iodide or iodine vapor at elevated temperatures.[1][2] An alternative *in situ* preparation is also reported.

Protocol: Direct Synthesis from Elements

- Apparatus: A quartz tube furnace equipped with a gas inlet and outlet.
- Reactants: High-purity cobalt powder and iodine crystals.
- Procedure:
 1. Place a porcelain boat containing cobalt powder in the center of the quartz tube.
 2. Place iodine crystals at the upstream end of the tube.
 3. Heat the cobalt powder to 400-450 °C under a slow flow of inert gas (e.g., argon).
 4. Gently heat the iodine crystals to generate iodine vapor, which is carried over the heated cobalt powder by the inert gas stream.
 5. The reaction $\text{Co(s)} + \text{I}_2\text{(g)} \rightarrow \text{CoI}_2\text{(s)}$ proceeds to form black, crystalline $\alpha\text{-CoI}_2$.
 6. After the reaction is complete, cool the furnace to room temperature under the inert gas flow.
 7. Handle and store the product under inert conditions.

Synthesis of β -Cobalt(II) Iodide

The β -polymorph is prepared by the sublimation of the α -polymorph under high vacuum.

Protocol: Vacuum Sublimation

- Apparatus: A vacuum sublimation apparatus consisting of a tube with a heated zone and a cold finger or a cooler collection zone. A high-vacuum pump is required.
- Starting Material: α -Cobalt(II) iodide.
- Procedure:
 1. Place a sample of $\alpha\text{-CoI}_2$ in the bottom of the sublimation tube.
 2. Assemble the apparatus and evacuate to a high vacuum (e.g., $<10^{-5}$ Torr).

3. Heat the bottom of the tube containing the α - CoI_2 to 500 °C.
4. The α - CoI_2 will sublime and deposit as yellow crystals of β - CoI_2 on the cooler parts of the apparatus.
5. Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully venting with an inert gas.
6. Collect the β - CoI_2 crystals in an inert atmosphere.

Synthesis of Cobalt(II) Iodide Hexahydrate

For comparative studies, the hydrated form, $\text{CoI}_2(\text{H}_2\text{O})_6$, can be prepared by the reaction of cobalt(II) oxide or other cobalt compounds with hydroiodic acid.^[1]

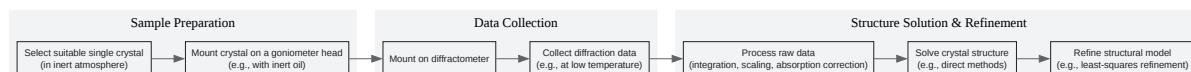
Crystallographic Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of the CoI_2 polymorphs.

Single-Crystal X-ray Diffraction (SC-XRD)

For a definitive structural solution, single crystals of the polymorphs are required.

Experimental Workflow:



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

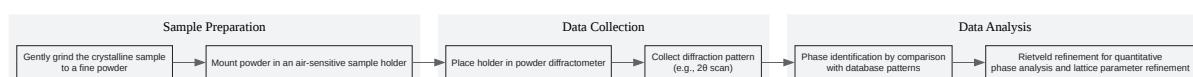
Key Experimental Parameters:

- X-ray Source: Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.5418 \text{ \AA}$) radiation.
- Temperature: Data collection is typically performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential sample degradation.
- Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.
- Structure Solution and Refinement: Specialized software is used to solve the phase problem and refine the atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is essential for phase identification and for confirming the bulk purity of the synthesized polymorphs.

Experimental Workflow:



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Caption: Workflow for Powder X-ray Diffraction Analysis.

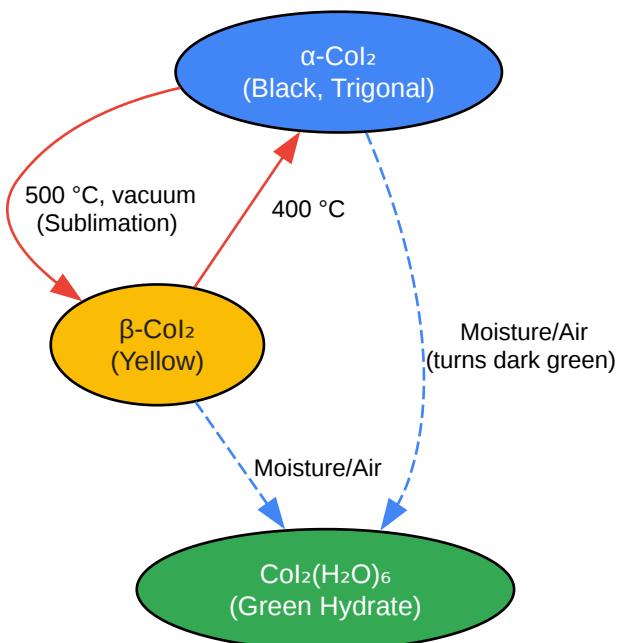
Key Experimental Parameters:

- Sample Preparation: Due to the hygroscopic nature of Col₂, samples must be prepared in an inert atmosphere and loaded into an air-tight sample holder.
- Instrumental Setup: A diffractometer in Bragg-Brentano geometry is commonly used with Cu K α radiation.

- Data Analysis: The collected diffraction pattern is compared with known patterns from crystallographic databases for phase identification. Rietveld refinement can be employed for more detailed analysis, including lattice parameter refinement and quantitative phase analysis in mixed-phase samples.

Phase Transitions and Relationships

The relationship between the two polymorphs and the hydrated form of cobalt(II) iodide is dictated by temperature and atmospheric conditions.



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Caption: Phase transitions of cobalt(II) iodide polymorphs.

This diagram illustrates the reversible phase transition between the α and β forms, which is driven by temperature. It also shows the conversion of both anhydrous forms to the hexahydrate in the presence of moisture.^{[1][2]}

Conclusion

The α and β polymorphs of cobalt(II) iodide represent a classic example of polymorphism in simple inorganic salts, where different crystal structures lead to distinct physical properties. While the crystal structure of the α -form is well-characterized, further investigation into the

detailed crystallographic parameters of the β -form is warranted. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous characterization of these materials, which is essential for their potential applications in areas such as catalysis and materials science. The careful handling of these air-sensitive compounds is paramount for obtaining reliable and reproducible results.

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